Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
Title: DNQX (6,7-Dinitroquinoxaline-2,3-dione): A Technical Guide on Physicochemical Properties and Electrophysiological Applications
Introduction As a Senior Application Scientist in neuropharmacology, I frequently consult on the optimization of in vitro patch-clamp assays. A foundational tool in these assays is DNQX (6,7-dinitroquinoxaline-2,3-dione), a potent and competitive non-NMDA ionotropic glutamate receptor antagonist. By selectively blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, DNQX allows researchers to isolate specific synaptic currents, such as those mediated by N-methyl-D-aspartate (NMDA) receptors. This whitepaper provides a comprehensive technical breakdown of DNQX, focusing on its precise physicochemical properties (CAS number, molecular weight), mechanism of action, and a self-validating protocol for its use in slice electrophysiology.
Before designing an assay, one must understand the physical constraints of the pharmacological agent. DNQX is a quinoxaline derivative, and its core physicochemical parameters dictate how it must be handled, stored, and dissolved to ensure reproducible experimental outcomes[1].
Table 1: Core Physicochemical Properties of DNQX
| Property | Value | Clinical/Experimental Significance |
| CAS Number | 2379-57-9 | Universal identifier for sourcing high-purity (>98%) anhydrous forms[2]. |
| Molecular Weight | 252.14 g/mol | Critical for precise molarity calculations during stock solution preparation[3]. |
| Molecular Formula | C8H4N4O6 | Dictates the compound's high electronegativity and receptor binding affinity[4]. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires an organic solvent (DMSO) or the use of a water-soluble disodium salt variant for aqueous buffers[1]. |
| Solubility (DMSO) | ≥ 35 mg/mL (~138.8 mM) | Allows for highly concentrated stock solutions (e.g., 50 mM) to minimize solvent toxicity in final ACSF dilutions[1]. |
Scientific Insight (Causality): The molecular weight of 252.14 g/mol is standard for the free base form of DNQX[5]. When calculating dilutions, always verify whether you have purchased the free base or the disodium salt, as the salt form will have a higher molecular weight and different solubility profile. Furthermore, DMSO is highly hygroscopic. If a DMSO stock of DNQX absorbs atmospheric moisture, the local dielectric constant changes, causing the highly lipophilic DNQX to precipitate out of solution. This results in an unknown working concentration and failed receptor blockade[1].
Mechanism of Action: AMPA and Kainate Receptor Antagonism
DNQX competitively binds to the glutamate recognition site on AMPA and kainate receptors. The IC50 values are approximately 0.5 µM for AMPA receptors and 0.1–2.0 µM for kainate receptors[4]. By occupying these sites, DNQX prevents the binding of endogenous glutamate, thereby inhibiting the rapid influx of Na+ that typically generates the early phase of excitatory postsynaptic potentials (EPSPs)[6].
Crucially, DNQX exhibits a dose-dependent selectivity profile. While it is highly selective for non-NMDA receptors at concentrations between 10 µM and 20 µM, exceeding 20 µM can lead to off-target antagonism at the glycine-binding site of the NMDA receptor[6]. This causality dictates our experimental concentration limits: to isolate NMDA currents without artificially depressing them, the applied concentration of DNQX must strictly remain ≤ 20 µM.
Mechanism of DNQX blockade at postsynaptic AMPA/Kainate receptors.
Experimental Methodology: In Vitro Electrophysiology Workflow
To study NMDA receptor kinetics or to validate the presence of specific synaptic pathways, researchers must isolate the NMDA-mediated component of the EPSC from the much larger, faster AMPA-mediated component[7]. The following self-validating protocol details how to achieve this using DNQX.
Phase 1: Preparation of Solutions
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Stock Solution (50 mM): Weigh exactly 12.61 mg of DNQX (MW: 252.14 g/mol )[3]. Dissolve in 1.0 mL of anhydrous, newly opened DMSO[1].
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Causality: Using a high concentration (50 mM) ensures that when diluted to the working concentration (10 µM), the final DMSO concentration in the bath is only 0.02% (v/v). DMSO concentrations above 0.1% can alter membrane fluidity and baseline electrophysiological properties.
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Aliquot and Store: Aliquot the stock into tightly sealed, light-protected microcentrifuge tubes and store at -20°C (stable for up to 1 year)[1]. Avoid repeated freeze-thaw cycles which degrade the compound.
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Working Solution (10 µM): On the day of the experiment, thaw one aliquot and dilute 1:5000 into oxygenated Artificial Cerebrospinal Fluid (ACSF).
Phase 2: Slice Preparation and Baseline Recording
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Slice Preparation: Prepare acute brain slices (e.g., hippocampus or neocortex) in ice-cold, oxygenated (95% O2 / 5% CO2) cutting buffer[7]. Transfer to a holding chamber with standard ACSF and incubate at 32°C for 1 hour.
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Whole-Cell Patch Clamp: Transfer a slice to the recording chamber. Establish a whole-cell patch-clamp configuration on the target neuron (e.g., Layer V pyramidal neuron)[3].
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Baseline EPSCs: Evoke EPSCs using a stimulating electrode placed in the afferent pathway. Record the baseline mixed EPSC (AMPA + NMDA) while holding the cell at -70 mV. At this potential, extracellular Mg2+ blocks the NMDA receptor pore, meaning the recorded inward current is almost entirely AMPA-mediated[6].
Phase 3: DNQX Wash-In and NMDA Isolation
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Wash-In: Begin perfusing the slice with ACSF containing 10 µM DNQX.
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Validation Check: Within 5–10 minutes, the fast inward EPSC at -70 mV should completely disappear, confirming successful AMPA/kainate receptor blockade[3].
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Remove Mg2+ Block: To reveal the isolated NMDA current, either depolarize the neuron to +40 mV (to electrostatically repel the Mg2+ block) or switch to a Mg2+-free ACSF solution[6].
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Record Isolated Current: The remaining slow-kinetics current is the isolated NMDA EPSC. This can be further validated by applying a selective NMDA antagonist like D-AP5 (50 µM), which should abolish the remaining current entirely[7].
Step-by-step electrophysiological workflow for isolating NMDA currents using DNQX.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNQX =98 TLC 2379-57-9 [sigmaaldrich.com]
- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DNQX, AMPA / kainate antagonist (DMSO solution) (CAS 2379-57-9) | Abcam [abcam.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
